N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide

Catalog No.
S13383413
CAS No.
23655-67-6
M.F
C27H21N5O
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-y...

CAS Number

23655-67-6

Product Name

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide

IUPAC Name

N-[4-(pyridin-4-ylamino)phenyl]-4-(quinolin-4-ylamino)benzamide

Molecular Formula

C27H21N5O

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C27H21N5O/c33-27(32-22-11-9-20(10-12-22)30-23-13-16-28-17-14-23)19-5-7-21(8-6-19)31-26-15-18-29-25-4-2-1-3-24(25)26/h1-18H,(H,28,30)(H,29,31)(H,32,33)

InChI Key

BTWGHACHPBOCOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=NC=C5

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide is a complex organic compound characterized by its dual aromatic amine structure, which integrates a pyridine and a quinoline moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of DNA methyltransferases, which are enzymes involved in epigenetic regulation through DNA methylation. The presence of both the pyridinyl and quinolinyl groups contributes to its biological activity by enhancing interactions with target proteins and substrates.

The chemical reactivity of N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide primarily involves nucleophilic substitutions and amide bond formations. The synthesis typically involves the reaction of 4-chloro derivatives of pyridine and quinoline with appropriate anilines under basic conditions. For example, the compound can be synthesized through a multi-step process involving:

  • Formation of the Amide Bond: Reaction between an amine and an acid chloride or carboxylic acid.
  • Nucleophilic Substitution: The introduction of the pyridinyl group occurs via nucleophilic attack on an activated halide.
  • Coupling Reactions: Further coupling reactions can be utilized to modify or extend the aromatic systems.

These reactions are often optimized to enhance yield and purity, employing techniques such as chromatography for purification.

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide has shown significant biological activity as an inhibitor of DNA methyltransferases, particularly DNMT1, DNMT3A, and DNMT3B. Studies have indicated that this compound can effectively inhibit the catalytic activity of these enzymes at micromolar concentrations, suggesting its potential as a therapeutic agent in diseases associated with aberrant DNA methylation, such as cancer .

Additionally, molecular docking studies have suggested that the structural features of this compound allow for effective binding within the active sites of these enzymes, further supporting its role as a promising candidate for drug development.

The synthesis of N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide can be achieved through several methods:

  • Direct Coupling: Involves the reaction of 4-amino-pyridine derivatives with 4-chloroquinoline derivatives in the presence of a base such as triethylamine.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, sequential reactions are performed to build up the desired structure through intermediate compounds.
  • Optimization Techniques: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.

For instance, one method involves using 4-nitrobenzoyl chloride to form an intermediate that is then reduced to yield the final product .

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a DNA methyltransferase inhibitor, it may serve as a lead compound for developing drugs targeting epigenetic modifications in cancer therapy.
  • Research Tool: It can be used in studies investigating the role of DNA methylation in gene regulation and disease mechanisms.
  • Chemical Probes: The compound may also function as a chemical probe to explore methylation patterns in genomic studies.

Interaction studies have focused on elucidating how N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide interacts with its biological targets. Molecular docking simulations have been employed to predict binding affinities and orientations within the active sites of DNA methyltransferases. These studies suggest that modifications to either the pyridine or quinoline moieties could enhance binding affinity and selectivity for specific enzyme isoforms .

Furthermore, biochemical assays have confirmed that this compound effectively inhibits enzyme activity in vitro, reinforcing its potential therapeutic relevance.

Several compounds share structural similarities with N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
SGI-1027Quinoline-basedInhibits DNMTsFirst identified as a potent DNMT inhibitor .
5-Amino-N-(N-isopropyl-N-methylsulfamoyl)benzamideSulfamoyl group additionHerbicidal activityUsed in agricultural applications .
4-Amino-N-(pyridin-2-yl)benzamidePyridine substitutionModerate DNMT inhibitionFocused on different methylation targets .

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide stands out due to its dual-targeting capability against multiple DNA methyltransferases while maintaining structural integrity that allows for further modifications to enhance efficacy.

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

431.17461031 g/mol

Monoisotopic Mass

431.17461031 g/mol

Heavy Atom Count

33

Dates

Modify: 2024-08-10

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